molecular formula C11H16ClNO B1144518 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride CAS No. 17537-86-9

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Cat. No. B1144518
CAS RN: 17537-86-9
M. Wt: 213.705
InChI Key: KOAFDAMJTMINMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the family of dibenzazepines, which are of significant interest in both organic and medicinal chemistry due to their structural and functional diversity. The chemical structure of this compound involves a 6-7-6 tricyclic ring system, similar to benzo[b]pyrimido[5,4-f]azepines, indicating its complex chemical and physical properties and its relevance in various synthetic and pharmacological applications.

Synthesis Analysis

The synthesis of closely related benzo[b]pyrimido[5,4-f]azepines, which share a similar tricyclic system to 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride, has been achieved through a straightforward and versatile approach based on intramolecular Friedel-Crafts alkylation. This method demonstrates the accessibility of dibenzazepine derivatives via a simple synthetic route, highlighting the compound's synthetic feasibility and the potential for analogs with varied functional groups (Acosta et al., 2015).

Scientific Research Applications

Pharmacological Significance

Benzazepines, including 8-Methoxy derivatives, have emerged as significant scaffolds in drug discovery, especially in the search for new antimicrobial agents. Their unique structural features and broad spectrum of biological activities make them a privileged structure in pharmaceutical research. Benzofuran derivatives, which share structural similarities with 8-Methoxy benzazepines, have shown potential in treating skin diseases such as cancer or psoriasis. These compounds have been developed to improve bioavailability, allowing for once-daily dosing, highlighting their utility in enhancing drug efficacy and patient compliance (Hiremathad et al., 2015).

Additionally, 8-Methoxy benzazepines have been explored for their roles in modulating neurotransmitter systems, particularly dopamine receptors. For instance, SKF-83959, a compound closely related to 8-Methoxy benzazepines, has been studied for its biased agonism at dopamine D1 receptors, specifically its full agonism at D1-mediated phospholipase C signaling. This suggests a novel therapeutic pathway for developing drugs with minimized side effects associated with traditional dopamine agonists. Such studies underscore the pharmacological relevance of 8-Methoxy benzazepines in neuroscience and potential applications in treating neurological disorders (Lee et al., 2014).

Chemical and Environmental Applications

Beyond pharmacological applications, 8-Methoxy benzazepines have been implicated in the enzymatic remediation of organic pollutants. The structure of these compounds allows for their participation in redox reactions, facilitating the degradation of recalcitrant compounds in wastewater. This enzymatic approach, often enhanced by redox mediators, showcases the potential of 8-Methoxy benzazepines in environmental science, offering a sustainable method for treating industrial effluents and mitigating environmental pollution (Husain & Husain, 2007).

Safety And Hazards

The safety information for 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements include H315 and H319 . The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

Future Directions

While specific future directions for 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride were not found in the search results, related compounds have been studied for their potential in developing a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .

properties

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10;/h5-6,8,12H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAFDAMJTMINMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCCN2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849417
Record name 8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

CAS RN

17422-43-4, 17537-86-9
Record name 8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.